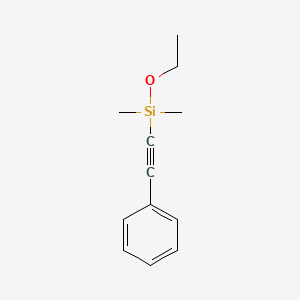
Ethoxy(dimethyl)(phenylethynyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy(dimethyl)(phenylethynyl)silane is an organosilicon compound with the molecular formula C12H16OSi It is characterized by the presence of ethoxy, dimethyl, and phenylethynyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxy(dimethyl)(phenylethynyl)silane can be synthesized through several methods. One common approach involves the reaction of phenylethynyl lithium with dimethylchlorosilane, followed by the addition of ethanol to introduce the ethoxy group. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethoxy(dimethyl)(phenylethynyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Ethoxy(dimethyl)(phenylethynyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of bioactive molecules and as a component in drug delivery systems.
Medicine: Explored for its potential in creating novel therapeutic agents and in the modification of biomolecules.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethoxy(dimethyl)(phenylethynyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethoxy group can undergo hydrolysis to form silanol, which can further condense to form siloxane bonds. The phenylethynyl group provides a site for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Ethoxy(dimethyl)(phenylethynyl)silane can be compared with other similar organosilicon compounds such as:
Dimethylethoxysilane: Lacks the phenylethynyl group, making it less versatile in terms of functionalization.
Phenyl(dimethyl)silane: Does not contain the ethoxy group, limiting its reactivity in certain reactions.
Triethylsilane: Contains three ethyl groups instead of ethoxy and phenylethynyl groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of ethoxy, dimethyl, and phenylethynyl groups, which provide a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
146139-33-5 |
|---|---|
Molecular Formula |
C12H16OSi |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
ethoxy-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C12H16OSi/c1-4-13-14(2,3)11-10-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |
InChI Key |
TUDIACMDNGJYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















